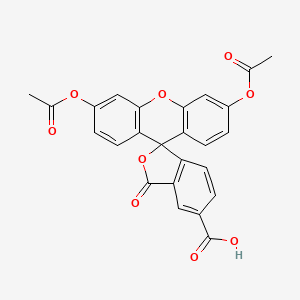

5-Carboxyfluorescein diacetate

Descripción general

Descripción

5-Carboxyfluorescein diacetate (CFDA) is a fluorescent probe used to stain cells with intact membranes for applications such as flow cytometry or fluorescence microscopy . It has relatively slow cellular efflux with a half-life of 94 minutes and displays fluorescence with excitation/emission maxima of 494/521 nm . It is also used as a fluorogenic, cell-permeant esterase dye for cytotoxicity studies, indicating plasma membrane integrity .

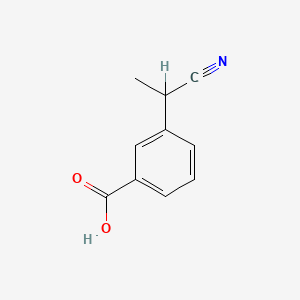

Molecular Structure Analysis

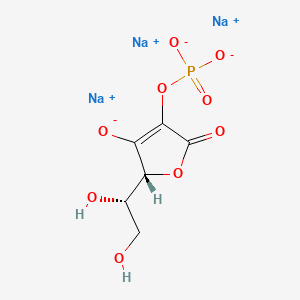

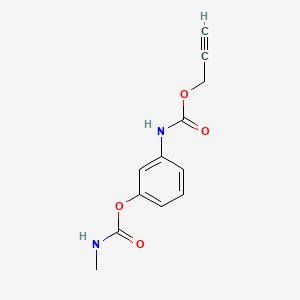

The molecular formula of 5-Carboxyfluorescein diacetate is C50H32O18 . Its average mass is 920.778 Da and its monoisotopic mass is 920.158875 Da .Chemical Reactions Analysis

CFDA conducts free diffusion into cells, and then it is hydrolyzed into carboxyl fluorescein (CF) by intracellular non-specific lipase . CF containing portion contains an additional negative charge so that it is better retained in cells, compared to fluorescein dyes .Physical And Chemical Properties Analysis

5-Carboxyfluorescein diacetate is a solid, yellow compound that is soluble in DMSO . It is stored at a temperature of -20°C .Aplicaciones Científicas De Investigación

-

- 5-Carboxyfluorescein diacetate (CFDA) is commonly used in cell biology and biochemistry research . It is a cell-permeant substrate that can be cleaved by intracellular esterases to release the fluorescent 5-Carboxyfluorescein dye . This dye can then be used to stain and track living cells in various experimental applications, including viability assays, cell tracking, and monitoring cellular uptake and trafficking .

- The molecular structure of CFDA includes an acetate group, which allows the molecule to be membrane-permeable and able to enter living cells . Once inside the cell, the acetate groups are cleaved by intracellular esterases, releasing the 5-Carboxyfluorescein, which is a highly fluorescent compound that can be easily detected and visualized .

-

- CFDA is a cell-permeant esterase substrate that can serve as a viability probe that measures both enzymatic activity, which is required to activate its fluorescence, and cell-membrane integrity, which is required for intracellular retention of their fluorescent product .

- It is used to stain cells with intact membranes for analysis in applications such as flow cytometry or fluorescence microscopy . It has relatively slow cellular efflux with a half-life of 94 minutes and displays fluorescence with excitation/emission maxima of 494/521 nm .

-

Biomimetic Synthesis of Polyaniline Nanoplatelets :

- 5-Carboxyfluorescein is verified to possess intrinsic peroxidase-like catalytic activity and can serve as a robust artificial peroxidase for the biomimetic synthesis of polyaniline nanoplatelets under harsh conditions .

- This small molecule has the potential to be used as a peroxidase surrogate for the biomimetic synthesis of nanostructured polymers .

-

Cell Viability, Proliferation & Function :

- CFDA is a cell-permeant esterase substrate that can serve as a viability probe that measures both enzymatic activity, which is required to activate its fluorescence, and cell-membrane integrity, which is required for intracellular retention of their fluorescent product .

- It helps in monitoring the integrity and intactness of the cell membrane .

-

Biomimetic Synthesis of Nanostructured Polymers :

- 5-Carboxyfluorescein is verified to possess intrinsic peroxidase-like catalytic activity and can serve as a robust artificial peroxidase for the biomimetic synthesis of polyaniline nanoplatelets under harsh conditions .

- This small molecule has the potential to be used as a peroxidase surrogate for the biomimetic synthesis of nanostructured polymers .

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of discomfort, move the person into fresh air, rinse with water, and seek medical assistance .

Propiedades

IUPAC Name |

3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16O9/c1-12(26)31-15-4-7-19-21(10-15)33-22-11-16(32-13(2)27)5-8-20(22)25(19)18-6-3-14(23(28)29)9-17(18)24(30)34-25/h3-11H,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUZGNPQMIWOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229971 | |

| Record name | 5-Carboxyfluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Carboxyfluorescein diacetate | |

CAS RN |

79955-27-4 | |

| Record name | 5-Carboxyfluorescein diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079955274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Carboxyfluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Carboxyfluorescein Diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

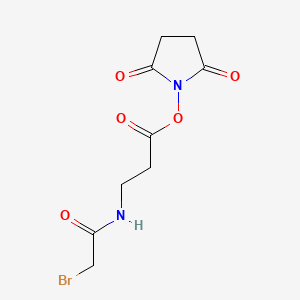

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one](/img/structure/B1664582.png)